This compound is classified as a benzodiazepine derivative due to its structural features that include a benzene ring fused to a diazepine ring. Its classification within the broader category of psychoactive substances highlights its relevance in pharmacological research.
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
In one reported method, the use of hexachloroplatinic acid as a catalyst in tetrahydrofuran at elevated temperatures yielded the product with varying efficiencies (59-86% yield) depending on specific reaction conditions .
The molecular structure of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features:
The compound exhibits intramolecular hydrogen bonding which contributes to its stability and crystalline structure .
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is involved in various chemical reactions:
These reactions can lead to various derivatives with altered pharmacological properties .
The primary mechanism of action for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves modulation of the GABA-A receptors:
The compound interacts with multiple allosteric sites on the GABA-A receptor complex:
By modulating GABA-A receptor activity, it influences neurotransmission processes crucial for various neurological functions.
The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific applications:
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged heterocyclic system featuring a fused seven-membered diazepine ring attached to a benzene ring. The core structure contains two amide carbonyl groups at positions 2 and 5, conferring a dione designation. The specific derivative 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 24919-37-7) incorporates a methyl substituent at the N3 position of the diazepine ring. Its molecular formula is C₁₀H₁₀N₂O₂ (molecular weight: 190.20 g/mol), as confirmed by PubChem records [1] [2]. The systematic IUPAC name reflects the benzo-fused ring system orientation as 3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [2]. Key structural identifiers include:
CC1NC(=O)c2ccccc2NC1=O
[4] LJONQULKOKMKBR-UHFFFAOYSA-N
[4]The saturated 3,4-dihydro designation indicates the absence of aromaticity in the diazepine ring, distinguishing it from fully aromatic benzodiazepine drugs. Structural Element | Description |
---|---|
Benzene ring | Provides planar aromatic platform |
Diazepine ring | 7-membered heterocycle with two nitrogen atoms at 1,4-positions |
2,5-dione functionality | Carbonyl groups at positions 2 and 5 (amide bonds) |
3-methyl substitution | Methyl group on nitrogen at position 3 (tertiary amide) |
Dihydro status | Non-aromatic diazepine ring (3,4-dihydro denotes saturation between N1-C2/C3-N4) |
Benzodiazepine-2,5-diones represent a historically significant scaffold in CNS drug discovery. While 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione itself is not a marketed drug, it serves as a synthetic precursor and structural analog of pharmacologically active 1,4-benzodiazepines. The fully reduced 2,5-dione core mimics the γ-aminobutyric acid (GABA) pharmacophore, enabling interactions with benzodiazepine receptors [8]. Early synthetic efforts in the 1960s–1980s explored this scaffold for anxiolytic and sedative properties, leading to clinically optimized molecules like diazepam. The 3-methyl substitution pattern in this derivative modulates electronic properties and ring conformation, influencing binding affinity to biological targets. Its continued relevance is evidenced by its commercial availability as a building block for drug discovery (e.g., Hit2Lead catalog number BB-4030589) [5].
Positional isomerism significantly impacts the physicochemical and biological properties of benzodiazepinediones. The 3-methyl isomer (3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione; CAS 24919-37-7) features methylation on the N3 nitrogen, resulting in a tertiary amide at N3 and a secondary amide at N1. In contrast, the 4-methyl isomer (4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione; CAS not fully specified in results) methylates the N4 nitrogen. This distinction alters hydrogen-bonding capacity and molecular dipole moments .
Property | 3-Methyl Isomer | 4-Methyl Isomer |
---|---|---|
CAS Registry Number | 24919-37-7 [2] | Listed as CH4321848838 (Sigma Aldrich) |
IUPAC Name | 3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [2] | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Hydrogen Bond Donors | 1 (N1-H) | 1 (N1-H)* |
Key Structural Feature | Tertiary amide at N3; Secondary amide at N1 | Tertiary amine at N4; Secondary amides at N1/C2 |
Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
* Both isomers retain one hydrogen bond donor from the N1-H group, but the 4-methyl isomer loses the donor capability at N4.
The synthetic accessibility of the 3-methyl derivative is evidenced by multiple commercial suppliers (e.g., Matrix Scientific, American Custom Chemicals Corporation) offering it as a research chemical [2]. Its melting point (320.5–321°C) reflects high crystallinity and strong intermolecular forces [2], while the predicted pKa (~12.98) indicates weak acidity [2]. These properties contrast with those of the 4-methyl isomer and the unsubstituted parent compound 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 5118-94-5; MW: 176.17 g/mol) [3] [7], underscoring how minor structural changes profoundly influence molecular behavior.
* Hit2Lead lists under synonym "1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione" (CAS: 1133-42-2), likely a nomenclature variant of the same structure.
Its primary application lies in:
Note: The 1-methyl isomer (CAS 1133-42-2) represents an alternative N-alkylation pattern [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8